Cas no 95672-29-0 ((2R)-2-(4-chlorophenyl)formamido-3-(1H-indol-3-yl)propanoic acid)

(2R)-2-(4-chlorophenyl)formamido-3-(1H-indol-3-yl)propanoic acid is a chiral synthetic intermediate featuring a substituted indole and chlorophenyl moiety, making it valuable in pharmaceutical and biochemical research. Its stereospecific (R)-configuration ensures precise molecular interactions, particularly in peptide and enzyme studies. The compound’s structural complexity, combining an indole ring with a formamido-propanoic acid backbone, enables applications in drug discovery, such as protease inhibitor development or receptor modulation. The 4-chlorophenyl group enhances lipophilicity, potentially improving membrane permeability. High purity and well-defined stereochemistry make it suitable for mechanistic studies and asymmetric synthesis. This compound is typically used under controlled conditions due to its reactive functional groups.
(2R)-2-(4-chlorophenyl)formamido-3-(1H-indol-3-yl)propanoic acid structure
95672-29-0 structure
Product Name:(2R)-2-(4-chlorophenyl)formamido-3-(1H-indol-3-yl)propanoic acid
CAS No:95672-29-0
MF:C18H15ClN2O3
MW:342.776303529739
CID:5666763
PubChem ID:65813
Update Time:2025-11-01

(2R)-2-(4-chlorophenyl)formamido-3-(1H-indol-3-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • D-Tryptophan, N-(4-chlorobenzoyl)-
    • L-Tryptophan, N-(4-chlorobenzoyl)-
    • DTXSID801334222
    • 95672-29-0
    • (R)-2-(4-Chlorobenzamido)-3-(1H-indol-3-yl)propanoic acid
    • N-(4-chlorobenzoyl)-D-Tryptophan
    • (2R)-2-[(4-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid
    • (2S)-2-[(4-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid
    • EN300-27687496
    • (2R)-2-(4-chlorophenyl)formamido-3-(1H-indol-3-yl)propanoic acid
    • Inchi: 1S/C18H15ClN2O3/c19-13-7-5-11(6-8-13)17(22)21-16(18(23)24)9-12-10-20-15-4-2-1-3-14(12)15/h1-8,10,16,20H,9H2,(H,21,22)(H,23,24)/t16-/m1/s1
    • InChI Key: QJERBBQXOMUURJ-MRXNPFEDSA-N
    • SMILES: C(O)(=O)[C@@H](CC1C2=C(C=CC=C2)NC=1)NC(=O)C1=CC=C(Cl)C=C1

Computed Properties

  • Exact Mass: 342.0771200g/mol
  • Monoisotopic Mass: 342.0771200g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 465
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 82.2Ų

Experimental Properties

  • Density: 1.411±0.06 g/cm3(Predicted)
  • Boiling Point: 643.7±55.0 °C(Predicted)
  • pka: 3.53±0.10(Predicted)

(2R)-2-(4-chlorophenyl)formamido-3-(1H-indol-3-yl)propanoic acid Pricemore >>

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Additional information on (2R)-2-(4-chlorophenyl)formamido-3-(1H-indol-3-yl)propanoic acid

Chemical Profile of (2R)-2-(4-chlorophenyl)formamido-3-(1H-indol-3-yl)propanoic Acid (CAS No. 95672-29-0)

(2R)-2-(4-chlorophenyl)formamido-3-(1H-indol-3-yl)propanoic acid, identified by its CAS number 95672-29-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a chiral center, an amide functional group, and a fused indole moiety. The presence of these structural elements not only contributes to its unique chemical properties but also opens up a wide array of potential applications in drug discovery and development.

The< strong> amide group in the molecule is particularly noteworthy, as it serves as a common pharmacophore in many bioactive compounds. The amide bond is known for its ability to interact with biological targets such as enzymes and receptors, making it a valuable feature for designing molecules with therapeutic potential. Additionally, the< strong> indole ring is a well-documented scaffold in medicinal chemistry, renowned for its role in various biological processes and its presence in numerous natural products and pharmaceuticals.

The< strong> chiral center at the second carbon atom of the propanoic acid moiety is another critical feature of this compound. chirality plays a pivotal role in the biological activity of many drugs, as enantiomers can exhibit significantly different pharmacological properties. The (R)-configuration specified in the name indicates the stereochemical orientation of this chiral center, which is essential for understanding and predicting the compound's behavior in biological systems.

In recent years, there has been growing interest in leveraging computational methods and high-throughput screening techniques to identify novel bioactive compounds. The structural complexity of< strong> (2R)-2-(4-chlorophenyl)formamido-3-(1H-indol-3-yl)propanoic acid makes it an attractive candidate for such studies. Advanced molecular modeling techniques have been employed to explore its interactions with various biological targets, providing insights into its potential pharmacological effects.

One of the most compelling aspects of this compound is its potential application in the development of< strong> targeted therapies. The combination of the indole moiety and the amide group suggests that it may exhibit properties suitable for modulating key biological pathways involved in diseases such as cancer, inflammation, and neurodegeneration. For instance, indole derivatives are known to possess anti-inflammatory and antioxidant properties, while amide-based compounds have shown promise in inhibiting certain enzymes relevant to these diseases.

The< strong> chlorophenyl substituent at the fourth position of the aromatic ring adds another layer of complexity to the molecule. This group can influence both the electronic properties and the metabolic stability of the compound. The chlorine atom's electronegativity can affect the electron density distribution around the ring, potentially altering its reactivity and interaction with biological targets. Furthermore, chlorinated aromatic compounds are frequently explored in medicinal chemistry due to their enhanced binding affinity and metabolic profile.

Recent studies have highlighted the importance of< strong> structure-activity relationships (SAR) in optimizing drug candidates like< strong> (2R)-2-(4-chlorophenyl)formamido-3-(1H-indol-3-yl)propanoic acid. By systematically modifying various structural features, researchers can fine-tune the pharmacological properties of the molecule. For example, altering the substitution pattern on the indole ring or modifying the length and composition of the side chain can significantly impact its biological activity. These modifications are often guided by data from high-throughput screening assays and computational predictions.

The< strong> propanoic acid moiety at one end of the molecule provides a hydrophobic anchor that can facilitate membrane permeability, an important consideration for oral bioavailability. Meanwhile, at the other end, the formamido group introduces a polar region that can enhance solubility and binding affinity. This balance between hydrophobicity and polarity is crucial for achieving optimal pharmacokinetic profiles in drug candidates.

In conclusion,< strong>(2R)-2-(4-chlorophenyl)formamido-3-(1H-indol-3-yl)propanoic acidCAS No. 95672-29-0 represents a promising lead compound for further exploration in drug discovery. Its unique structural features—combining chirality, amide functionality, an indole scaffold, and chlorophenyl substitution—make it a versatile molecule with potential applications across multiple therapeutic areas. As research continues to uncover new insights into its pharmacological properties and interactions with biological targets, this compound holds great promise for contributing to next-generation therapeutic strategies.

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